molecular formula C7H6O2 B155538 Phenyl formate CAS No. 1864-94-4

Phenyl formate

Cat. No.: B155538
CAS No.: 1864-94-4
M. Wt: 122.12 g/mol
InChI Key: GEOWCLRLLWTHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl formate is a useful research compound. Its molecular formula is C7H6O2 and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonylation Reactions

Phenyl formate is notably used in carbonylation reactions. For instance, it is employed in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides, which proceeds without carbon monoxide and yields carboxylic acid phenyl esters under mild conditions (Ueda, Konishi, & Manabe, 2012). Similarly, this compound serves as a CO surrogate in the Pd-catalyzed regiodivergent hydroesterification of aryl olefins (Ren et al., 2015). Additionally, its use in the Pd-catalyzed reductive cyclization of substituted nitro compounds facilitates the synthesis of heterocycles like indoles (Formenti, Ferretti, & Ragaini, 2018).

CO Surrogate Applications

This compound is utilized as a safe and practical CO surrogate in various catalytic reactions. It has proven useful in the hydroesterification of alkenes and in carbonylation reactions (Konishi, 2018). This application is vital for enhancing safety and practicality in organic synthesis, eliminating the need for external toxic gases.

Molecular Structure Studies

Research on this compound's molecular structure reveals a unique ring tunneling motion, where the phenyl ring performs large amplitude tunneling motion from one side of the configuration to the other (Ferres et al., 2017). This insight contributes to a deeper understanding of molecular dynamics and conformational analysis in chemistry.

Spectroscopic Investigations

This compound has been the subject of direct spectroscopic investigations, which provide evidence for the n→π* interaction in its structure (Singh et al., 2016). This research furthers our understanding of noncovalent interactions in chemistry.

Kinetics and Pyrolysis Studies

Studies into the kinetics of phenyl radicals with ethyl formate and the pyrolysis chemistry of this compound help understand its reaction pathways, thermodynamics, and kinetics, which are crucial for applications in combustion and material science (Mondal & Balla, 2021); (Ning et al., 2020).

Safety and Hazards

The safety data sheet for phenyl formate indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Specific hazards include skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research on phenyl formate has shown that its interaction with atmospheric water can form stable encounter complexes that will dissociate by sequential water loss to form protonated formates . This suggests potential future directions in studying the role of this compound in atmospheric chemical reactions .

Biochemical Analysis

Biochemical Properties

Phenyl formate participates in various biochemical reactions. It can interact with different enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ion-molecule reactions with proton-bound water clusters, leading to the formation of protonated formate .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, in a palladium-catalyzed C–H carbonylation of gem-disubstituted ethylenes, this compound acts as a convenient CO surrogate, leading to the formation of β,β-diaryl substituted α,β-unsaturated esters .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in gas-phase interactions with water, this compound forms stable encounter complexes that dissociate by sequential water loss to form protonated formates .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it can be synthesized from CO2 using renewable energy

Properties

IUPAC Name

phenyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOWCLRLLWTHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171898
Record name Phenyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864-94-4
Record name Phenyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl formate
Reactant of Route 2
Reactant of Route 2
Phenyl formate
Reactant of Route 3
Reactant of Route 3
Phenyl formate
Reactant of Route 4
Phenyl formate
Reactant of Route 5
Reactant of Route 5
Phenyl formate
Reactant of Route 6
Phenyl formate
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of phenyl formate?

A1: this compound has the molecular formula C7H6O2 and a molecular weight of 122.12 g/mol. Its structure consists of a phenyl ring (C6H5) attached to a formate ester group (HCOO). [, ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed, including:

  • NMR spectroscopy (1H, 13C, and even 11B when studying reactions with boron compounds): Provides information about the structure and conformation of this compound and its reaction intermediates. [, , ]
  • IR spectroscopy: Particularly useful for studying the carbonyl stretching frequency, providing insights into non-covalent interactions like n→π* interactions. []
  • Mass spectrometry: Used to study the ionization and fragmentation patterns of this compound, providing information about its bond dissociation energies. []

Q3: What are the conformational preferences of this compound?

A3: Theoretical calculations and spectroscopic studies indicate that this compound predominantly exists in a nonplanar Z conformation, where the carbonyl group points towards the phenyl ring. This preference is attributed to a stabilizing n→π interaction between the carbonyl oxygen lone pair and the phenyl ring π orbital. [, , , ]

Q4: Does the conformational preference of this compound change upon microhydration?

A4: Interestingly, the conformational preference of this compound is retained even upon the addition of a water molecule. The monohydrated complex still favors the cis conformation (C1), stabilized by a combination of O-H∙∙∙O=C hydrogen bonding and O-H∙∙∙π interactions. []

Q5: Why is this compound considered a practical carbon monoxide (CO) surrogate in organic synthesis?

A5: Unlike gaseous CO, which is toxic and requires specialized handling, this compound is a stable and readily available liquid. Under specific reaction conditions, it decomposes to release CO, making it a safe and convenient alternative in carbonylation reactions. [, , , , , ]

Q6: What is the mechanism of CO generation from this compound?

A6: Experimental and theoretical investigations suggest that the generation of CO from this compound follows a base-catalyzed E2 α-elimination pathway. The base abstracts the formyl proton, leading to the simultaneous formation of CO and phenoxide. [, ]

Q7: What factors influence the rate of CO generation from this compound?

A7: The rate of CO generation is influenced by several factors, including:

  • The substituents on the phenyl ring of this compound. []
  • The strength and concentration of the base used. [, ]
  • The solvent polarity. []

Q8: How does the use of this compound as a CO surrogate compare to using pressurized CO?

A8: In many cases, employing this compound leads to equal or even superior yields of the desired products compared to using pressurized CO. This, combined with the safety and operational simplicity of using this compound, makes it a highly attractive alternative. [, ]

Q9: What types of reactions can be performed using this compound as a CO surrogate?

A9: this compound has enabled a wide range of palladium-catalyzed carbonylation reactions, including:

  • Hydroesterification of alkenes and alkenylphenols. [, , , ]
  • Aryloxycarbonylation of haloarenes. [, ]
  • Reductive cyclization of nitro compounds, such as nitrostyrenes, to synthesize indoles and other heterocycles. [, , , , ]
  • Synthesis of isocoumarins and phthalides. []
  • Carbonylative synthesis of phthalimides and benzoxazinones. []
  • Carbonylative cyclization of 2-iodosulfonamides to form N-substituted saccharins. []
  • Carbonylative C-C bond activation of cyclobutanones to produce indanones. []

Q10: What are the advantages of using this compound in these catalytic reactions?

A10: The advantages include:

  • Enhanced safety: Eliminates the need for handling toxic CO gas. [, , , , , ]
  • Mild reaction conditions: Often allows reactions to proceed at room temperature. [, ]
  • Broad functional group tolerance: Suitable for substrates with various functional groups. [, ]
  • Operational simplicity: Reactions can often be carried out in standard glassware, eliminating the need for specialized equipment like autoclaves. [, , , ]

Q11: Are there any limitations to using this compound as a CO surrogate?

A11: While this compound offers numerous advantages, some limitations include:

  • Reaction optimization: Specific reaction conditions, including the choice of base and catalyst, need to be optimized for efficient CO generation and desired product formation. [, ]
  • Competing reactions: In some cases, the base used for this compound decomposition can also catalyze side reactions, requiring careful control of reaction conditions. []

Q12: Are there other applications of this compound beyond its use as a CO surrogate?

A12: Yes, this compound has been investigated in various other contexts:

  • Lignin cleavage: Aqueous oxalic acid can cleave oxidized lignin model compounds, with this compound identified as a product in certain cleavage pathways. This finding has implications for developing sustainable methods for lignin valorization. []
  • Formylation reactions: this compound can act as a formylating agent in the presence of Lewis acids like BCl3. This approach has been explored for the synthesis of aromatic aldehydes, offering a regioselective route to valuable intermediates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.